molecular formula C13H19N3O2S2 B4543935 N-(4-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide

N-(4-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide

Cat. No. B4543935
M. Wt: 313.4 g/mol
InChI Key: HXASYTONORHSDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to N-(4-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide involves multi-step reactions, starting from basic piperazine scaffolds and incorporating various functional groups through nucleophilic substitution, amidation, and sulfonylation reactions. For instance, compounds with piperazine backbones and sulfonyl functional groups have been synthesized to explore their pharmacological potential, highlighting the versatility and reactivity of the piperazine ring in chemical synthesis (Cioffi et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been characterized using spectroscopic techniques such as NMR and IR spectroscopy, as well as X-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecule and the conformational preferences of the piperazine ring, which is crucial for understanding the compound's reactivity and interaction with biological targets. For example, the crystal structure of related benzenesulfonamide compounds reveals a distorted tetrahedral geometry around the sulfonyl group and a chair conformation of the piperazine ring, providing insights into the electronic and steric factors influencing the compound's properties (Jun-Li Xiao et al., 2022).

properties

IUPAC Name

N-(4-methylphenyl)-4-methylsulfonylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S2/c1-11-3-5-12(6-4-11)14-13(19)15-7-9-16(10-8-15)20(2,17)18/h3-6H,7-10H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXASYTONORHSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-4-(methylsulfonyl)piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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